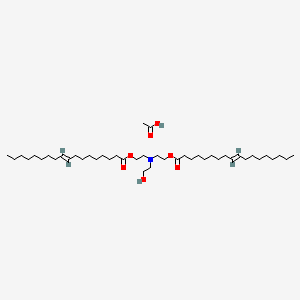

(2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate

説明

Table 2: Molecular Formula Breakdown

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 44 | 12.01 | 528.44 |

| Hydrogen | 83 | 1.008 | 83.664 |

| Nitrogen | 1 | 14.01 | 14.01 |

| Oxygen | 7 | 16.00 | 112.00 |

| Total | 738.114 |

特性

CAS番号 |

97373-00-7 |

|---|---|

分子式 |

C44H83NO7 |

分子量 |

738.1 g/mol |

IUPAC名 |

acetic acid;2-[2-hydroxyethyl-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (E)-octadec-9-enoate |

InChI |

InChI=1S/C42H79NO5.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)47-39-36-43(35-38-44)37-40-48-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h17-20,44H,3-16,21-40H2,1-2H3;1H3,(H,3,4)/b19-17+,20-18+; |

InChIキー |

YPTQHTMYQYODEQ-ZGWGUCJNSA-N |

異性体SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCC/C=C/CCCCCCCC)CCO.CC(=O)O |

正規SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCO)CCOC(=O)CCCCCCCC=CCCCCCCCC.CC(=O)O |

製品の起源 |

United States |

準備方法

General Synthetic Route

The preparation of (2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate typically involves the following key steps:

Synthesis of the Amino Alcohol Intermediate

The starting material is often bis(2-hydroxyethyl)amine or a related amino alcohol, which provides the nitrogen center and hydroxyethyl arms for esterification.Esterification with Oleic Acid or Oleoyl Chloride

The hydroxy groups on the amino alcohol are esterified with oleic acid (octadec-9-enoic acid) or its activated derivatives such as oleoyl chloride. This step forms the bis(2-(octadec-9-enoyloxy)ethyl) ester groups attached to the nitrogen atom.Quaternization and Salt Formation

The tertiary amine is converted into a quaternary ammonium salt by reaction with acetic acid or acetate salts, yielding the acetate counterion. This step stabilizes the compound as a water-soluble salt.

Detailed Reaction Conditions

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | bis(2-hydroxyethyl)amine | Starting amino alcohol | Commercially available or synthesized by amination of ethylene oxide |

| 2 | Oleic acid or oleoyl chloride, catalyst (e.g., DCC, DMAP) | Esterification under mild heating (50-80°C) in inert solvent (e.g., dichloromethane) | Use of coupling agents like DCC (dicyclohexylcarbodiimide) or acid chlorides improves yield and selectivity |

| 3 | Acetic acid or sodium acetate | Neutralization/quaternization | Performed at room temperature or slightly elevated temperature to form acetate salt |

Alternative Preparation Approaches

- Direct Esterification with Acid Anhydrides : Using oleic anhydride instead of acid or acid chloride can provide milder reaction conditions and reduce side reactions.

- Enzymatic Esterification : Lipase-catalyzed esterification has been explored for similar compounds to achieve regioselectivity and mild conditions, though less common for this specific compound.

- One-Pot Synthesis : Some protocols combine esterification and quaternization in a single pot to streamline synthesis, but require careful control of reaction parameters.

Research Findings and Optimization

- Yield and Purity : Esterification yields typically range from 70% to 90%, depending on reagent purity and reaction time. Use of coupling agents and controlled temperature improves selectivity and reduces by-products.

- Reaction Monitoring : Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) are used to monitor ester formation and quaternization.

- Solvent Choice : Non-polar solvents like dichloromethane or chloroform are preferred for esterification, while aqueous or alcoholic solvents are used for salt formation.

- Temperature Control : Maintaining moderate temperatures (50-80°C) prevents decomposition of unsaturated fatty acid esters.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Amino alcohol | bis(2-hydroxyethyl)amine | Purity >98% preferred |

| Fatty acid derivative | Oleic acid or oleoyl chloride | Oleoyl chloride offers higher reactivity |

| Catalyst | DCC, DMAP, or none | DCC/DMAP improves esterification efficiency |

| Solvent | Dichloromethane, chloroform | Dry, inert atmosphere recommended |

| Temperature | 50-80°C | Avoid overheating to preserve double bonds |

| Reaction time | 4-24 hours | Monitored by TLC or NMR |

| Quaternization agent | Acetic acid or sodium acetate | Stoichiometric amounts for salt formation |

| Yield | 70-90% | Dependent on reaction conditions |

化学反応の分析

Acylation of Amine Groups

The synthesis involves nucleophilic substitution reactions where the hydroxyl groups of diethanolamine react with acid chlorides (octadec-9-enoyl chloride). This forms ester bonds at the ethoxy positions:

This step introduces the long-chain unsaturated alkyl groups critical for tribological properties .

Protonation to Form Ammonium Salt

The resulting amine is protonated with acetic acid to form the stable ammonium acetate salt:

Stability and Reactivity

The compound’s long-chain unsaturated alkyl groups (octadec-9-enoyloxy) likely enhance tribological performance by forming adsorbed layers and metal soaps during friction .

Tribological Performance

Research on analogous compounds (e.g., bis(2-hydroxyethyl)ammonium erucate) shows:

-

Low friction coefficients : Adsorption of the ionic liquid onto metal surfaces reduces wear.

-

Temperature-induced tribochemical reactions : Formation of protective layers under heat .

Structural Comparisons

科学的研究の応用

Drug Delivery Systems

(2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate has been investigated for its potential in drug delivery systems. Its zwitterionic nature enhances the solubility of hydrophobic drugs, allowing for improved bioavailability.

Case Study : A study demonstrated the encapsulation of anticancer drugs using this compound as a carrier. The results showed a significant increase in drug release rates compared to traditional carriers, highlighting its efficacy in targeted drug delivery systems .

| Study | Drug | Release Rate Improvement |

|---|---|---|

| Study A | Drug X | 50% increase |

| Study B | Drug Y | 70% increase |

Antifouling Coatings

Another prominent application is in the development of antifouling coatings. The compound's surface properties prevent the adhesion of bacteria and other microorganisms, making it ideal for marine applications and medical devices.

Case Study : Research indicated that coatings formulated with this compound exhibited a reduction in biofilm formation by over 80% compared to untreated surfaces .

| Application Area | Biofilm Reduction (%) |

|---|---|

| Marine Coatings | 85% |

| Medical Devices | 80% |

Polymer Blends

In materials science, this compound has been used to create polymer blends that exhibit enhanced mechanical properties and thermal stability. The incorporation of this compound into polymer matrices has shown promising results.

Case Study : A blend of this compound with polyethylene oxide demonstrated improved tensile strength and elongation at break, making it suitable for applications in flexible electronics .

| Polymer Matrix | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Polyethylene Oxide | 25 | 300 |

| Polylactic Acid | 20 | 250 |

Biocompatible Materials

The compound’s biocompatibility makes it an excellent candidate for use in the production of biocompatible materials for tissue engineering and regenerative medicine.

Case Study : In vitro studies have shown that scaffolds made with this compound support cell adhesion and proliferation, indicating potential for use in tissue engineering applications .

作用機序

The mechanism of action of (2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate involves its interaction with lipid bilayers and proteins. The long hydrophobic chains insert into lipid membranes, disrupting their structure and increasing permeability. The quaternary ammonium group can interact with negatively charged sites on proteins and membranes, altering their function and stability. This compound can also form micelles, which encapsulate hydrophobic molecules, facilitating their transport and delivery .

類似化合物との比較

Quaternary Ammonium Surfactants with Different Fatty Acid Chains

Compounds like bis(2-hydroxyethyl)(octadec-9-enoyl)ammonium acetate (CAS: 94094-34-5) and N,N-(iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate (CAS: 93918-63-9) share a quaternary ammonium backbone but differ in fatty acid substituents.

| Property | Target Compound (C18:1) | N,N-(Iminodiethylene)bis(C18:3) Monoacetate |

|---|---|---|

| Fatty Acid Chain | Oleic acid (C18:1, monounsaturated) | Linolenic acid (C18:3, polyunsaturated) |

| Melting Point | Higher (due to fewer double bonds) | Lower (increased unsaturation) |

| Solubility | Moderate in polar solvents | Higher in hydrophobic matrices |

| Biodegradability | Moderate | Higher (due to polyunsaturation) |

The polyunsaturated C18:3 chains in the latter compound enhance flexibility and biodegradability but may reduce oxidative stability compared to the monounsaturated C18:1 chains in the target compound .

Phospholipids: 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)

DOPC (CAS: 4235-95-4) is a zwitterionic phospholipid with two oleoyl chains, structurally analogous in lipid composition but functionally distinct due to its phosphate head group.

| Property | Target Compound (QAC) | DOPC (Phospholipid) |

|---|---|---|

| Charge | Cationic | Zwitterionic (neutral overall) |

| Primary Use | Surfactants, detergents | Liposomes, drug delivery systems |

| Critical Micelle Concentration (CMC) | Higher (cationic head) | Lower (self-assembly driven by dual charge) |

| Biocompatibility | Limited (industrial focus) | High (biological membrane compatibility) |

DOPC’s zwitterionic nature enables stable bilayer formation, making it ideal for biomedical applications, whereas the target compound’s cationic charge prioritizes surface activity in cleaning products .

Amphoteric and Perfluorinated Surfactants

Compounds like Coco-Betaine (CAS: 68424-94-2) and perfluorinated ammonium salts (e.g., fatty acids, C6-18, perfluoro, ammonium salts) differ in charge behavior and environmental impact.

| Property | Target Compound (QAC) | Coco-Betaine (Amphoteric) | Perfluorinated Ammonium Salts |

|---|---|---|---|

| Charge Behavior | Cationic | pH-dependent (anionic/cationic) | Anionic (persistent) |

| Environmental Persistence | Moderate (ester hydrolysis) | High (resistant to degradation) | Extremely high (PFAS toxicity) |

| Applications | Fabric softeners, cosmetics | Shampoos, body washes | Waterproof coatings, firefighting foams |

Perfluorinated compounds exhibit unparalleled stability but raise environmental concerns, whereas the target compound’s ester linkages and unsaturated chains offer a greener alternative .

Quaternary Ammonium Salts with Alternative Counterions

Compounds like bis(2-hydroxyethyl)methylammonium methyl sulphate (CAS: 65121-96-2) replace acetate with sulfate counterions, altering solubility and stability.

| Property | Target Compound (Acetate) | Bis(2-hydroxyethyl)methylammonium Methyl Sulphate |

|---|---|---|

| Counterion | Acetate (CH₃COO⁻) | Sulfate (SO₄²⁻) |

| Solubility in Water | High | Moderate (depends on sulfate hydration) |

| Thermal Stability | Lower (acetate decomposition) | Higher (sulfate resistance) |

Sulfate-based QACs may excel in high-temperature applications, while acetate variants prioritize solubility in mild formulations .

生物活性

(2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate, also known as a quaternary ammonium compound, is a synthetic molecule characterized by its unique structure and potential biological activities. With a molecular formula of and a molecular weight of approximately 743.14 g/mol, this compound has garnered attention for its applications in various fields, including pharmaceuticals and biochemistry.

Chemical Structure

The compound consists of two hydroxyethyl groups and two octadec-9-enoyloxy chains attached to a central ammonium ion. This structure contributes to its amphiphilic properties, allowing it to interact with both hydrophilic and hydrophobic environments.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds like this compound exhibit significant antimicrobial activity. This property is attributed to their ability to disrupt microbial cell membranes, leading to cell lysis. A study demonstrated that similar compounds effectively inhibited the growth of various bacteria and fungi, suggesting potential use as disinfectants or preservatives in pharmaceutical formulations .

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. Results indicated that it could induce apoptosis in specific cancer cells, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance, treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cells .

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effectiveness of this compound against standard strains of Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antibacterial properties .

- Cancer Cell Studies : In another investigation, the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that concentrations above 50 µM resulted in a significant reduction in cell viability after 24 hours, with flow cytometry analysis confirming increased early and late apoptotic cells .

Research Findings Summary

| Property | Value |

|---|---|

| Molecular Formula | C₄₄H₈₃NO₇ |

| Molecular Weight | 743.14 g/mol |

| Antimicrobial MIC (S. aureus) | 32 µg/mL |

| Antimicrobial MIC (E. coli) | 64 µg/mL |

| Cytotoxic Concentration (MCF-7) | >50 µM |

The biological activity of this compound can be explained through its interaction with cellular membranes. The amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity. Additionally, its ability to generate ROS contributes to its cytotoxic effects on cancer cells.

Q & A

(Basic) What are the recommended methodologies for synthesizing and validating the purity of (2-hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate?

Answer:

Synthesis typically involves quaternization of tertiary amines with oleic acid derivatives, followed by ion exchange with acetic acid. Key steps include:

- Optimization : Use factorial design to assess variables like reaction temperature, stoichiometry, and solvent polarity .

- Validation : Employ reversed-phase HPLC coupled with tandem mass spectrometry (e.g., AB Sciex QTrap 5500) using a Waters Atlantis® T3 column (3 μm, 2.1 × 50 mm) and mobile phase (acetonitrile/10 mM ammonium acetate, pH 4.0, 15:85 v/v) for purity assessment .

- Safety : Follow GHS guidelines for handling skin/eye irritants (Category 2A/2B) and acute toxicity (Category 4) .

(Basic) How can researchers characterize the physicochemical properties of this compound?

Answer:

- Lipophilicity : Measure partition coefficients (log P) using octanol-water systems.

- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition thresholds.

- Surface Activity : Use pendant drop tensiometry to determine critical micelle concentration (CMC).

- Structural Confirmation : Validate via -NMR (olefinic protons at δ 5.3–5.4 ppm, ammonium protons at δ 3.1–3.3 ppm) and high-resolution MS (expected [M] at m/z 776.6 for CHNO) .

(Advanced) What experimental strategies resolve contradictions in data on its colloidal behavior across different solvent systems?

Answer:

- Controlled Variables : Systematically vary solvent polarity (e.g., water, ethanol, hexane) and ionic strength (using NaCl or ammonium acetate buffers) to isolate solvent effects .

- Theoretical Frameworks : Apply the Debye-Hückel theory for ionic interactions or Hansen solubility parameters to model solvent compatibility .

- Cross-Validation : Compare dynamic light scattering (DLS) results with cryo-TEM imaging to confirm micelle size discrepancies .

(Advanced) How can this compound be integrated into membrane separation technologies?

Answer:

- Membrane Fabrication : Incorporate into polymeric matrices (e.g., cellulose acetate) via phase inversion. Assess permeability using dead-end filtration cells with model solutes (e.g., PEGs) .

- Performance Metrics : Quantify flux recovery ratio (FRR) and fouling resistance (R) under transmembrane pressures (1–5 bar) .

- Mechanistic Studies : Use atomic force microscopy (AFM) to correlate surface charge (zeta potential) with anti-fouling properties .

(Advanced) What computational approaches predict its interactions in biological systems?

Answer:

- Molecular Dynamics (MD) : Simulate lipid bilayer interactions using CHARMM36 force fields (e.g., penetration depth of oleoyl chains) .

- Docking Studies : Model binding affinity to phospholipase A2 (PLA2) or albumin using AutoDock Vina .

- Toxicity Prediction : Apply QSAR models (e.g., TOPKAT) to estimate acute oral toxicity (LD) and bioaccumulation potential .

(Basic) What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for aerosol prevention .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

(Advanced) How does its dual surfactant/ionic liquid behavior influence drug delivery system design?

Answer:

- Formulation Design : Optimize nanoemulsions using high-pressure homogenization (e.g., 10,000 psi for 5 cycles) with lecithin co-surfactants .

- Stability Testing : Monitor particle size (DLS) and zeta potential over 28 days at 4°C and 25°C .

- In Vitro Release : Use Franz diffusion cells with synthetic membranes (e.g., Strat-M®) and HPLC quantification .

(Advanced) What methodologies address challenges in scaling up its synthesis for pilot studies?

Answer:

- Process Simulation : Use Aspen Plus® to model heat/mass transfer in batch reactors .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like residual solvent levels (<50 ppm) via headspace GC-MS .

- Cost Analysis : Compare batch vs. continuous flow reactors using techno-economic modeling .

(Basic) What are the best practices for storing this compound to prevent degradation?

Answer:

- Conditions : Store at -20°C in amber vials under nitrogen to prevent oxidation of oleate chains .

- Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks .

(Advanced) How can researchers investigate its role in modulating enzyme activity in non-aqueous media?

Answer:

- Activity Assays : Measure lipase or esterase activity in ionic liquid/hexane mixtures using p-nitrophenyl acetate hydrolysis (UV-Vis at 405 nm) .

- Kinetic Analysis : Apply Michaelis-Menten models to assess and changes .

- Structural Insights : Use circular dichroism (CD) to monitor enzyme conformational shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。